molecular formula C17H18O2 B14737680 Benzyl 2,4,6-trimethylbenzoate CAS No. 4909-77-7

Benzyl 2,4,6-trimethylbenzoate

Cat. No.: B14737680
CAS No.: 4909-77-7
M. Wt: 254.32 g/mol
InChI Key: UYNOUCMUMGTMAJ-UHFFFAOYSA-N
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Description

Benzyl 2,4,6-trimethylbenzoate is an organic compound characterized by the presence of a benzyl group attached to a 2,4,6-trimethylbenzoate moiety. This compound is known for its aromatic properties and is used in various chemical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4,6-trimethylbenzoate typically involves the esterification of 2,4,6-trimethylbenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Nitrobenzyl derivatives, halogenated benzyl compounds.

Scientific Research Applications

Benzyl 2,4,6-trimethylbenzoate finds applications in various fields of scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2,4,6-trimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

    Benzyl benzoate: Known for its use in treating scabies and lice.

    2,4,6-trimethylbenzoic acid: A precursor in the synthesis of Benzyl 2,4,6-trimethylbenzoate.

    Benzyl alcohol: Used in the esterification process to produce this compound.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzyl group with a 2,4,6-trimethylbenzoate moiety makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

4909-77-7

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

benzyl 2,4,6-trimethylbenzoate

InChI

InChI=1S/C17H18O2/c1-12-9-13(2)16(14(3)10-12)17(18)19-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3

InChI Key

UYNOUCMUMGTMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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